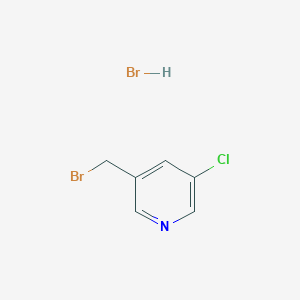

3-(Bromomethyl)-5-chloropyridine hydrobromide

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLKDKSBPQJRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of 5-chloropyridine Derivatives

The core reaction is the introduction of a bromomethyl group at the 3-position of the pyridine ring bearing a chlorine substituent at the 5-position. This is typically achieved by:

- Using bromine or N-bromosuccinimide (NBS) as brominating agents.

- Employing formaldehyde or paraformaldehyde as the methyl source.

- Carrying out the reaction under acidic conditions , often with hydrobromic acid present to promote formation of the hydrobromide salt directly.

This approach ensures selective substitution at the methyl position adjacent to the pyridine nitrogen, avoiding over-bromination or substitution at other ring positions.

Salt Formation and Isolation

The hydrobromide salt is formed by the presence of hydrobromic acid during or after the bromomethylation step. This salt form:

- Enhances the compound's stability.

- Facilitates purification by crystallization.

- Improves handling and storage properties.

Detailed Synthetic Routes and Conditions

While specific literature on this compound is limited, methods for closely related compounds and analogs provide insight into effective preparation strategies.

Typical Laboratory-Scale Synthesis

Based on related pyridine bromomethylation procedures:

- Starting Material: 5-chloropyridine or its derivatives.

- Reagents: Hydrobromic acid (40%), hydrogen peroxide as an oxidant, and bromine source.

- Solvent: Water or organic solvents such as dichloromethane or ethyl acetate for extraction.

- Temperature: Controlled between 20–120°C depending on reaction step.

- Reaction Time: Several hours to 24 hours for complete conversion.

- Workup: Neutralization with sodium hydroxide to pH ~8, followed by organic extraction and drying.

Industrially Relevant Method (Adapted from CN104130183A Patent for 3-bromopyridine derivatives)

| Step | Conditions | Details |

|---|---|---|

| 1. Bromination | Mix pyridine with 40% hydrobromic acid at 20–30°C | Slow addition of HBr to pyridine in water, stirring to form bromination liquid |

| 2. Oxidation | Add 30% hydrogen peroxide dropwise at 85–120°C | Controlled temperature to avoid side reactions; reaction time 10–24 hours |

| 3. Neutralization | Cool to <10°C, adjust pH to 8 with 3N NaOH | Prepares for extraction |

| 4. Extraction | Extract with solvents such as ethyl acetate, methylene chloride, toluene, or methyl tertiary butyl ether | Multiple extractions to purify organic phase |

| 5. Concentration | Under reduced pressure distillation | Isolates 3-bromopyridine derivatives with high purity (up to 98.3% GC purity) |

This method is adaptable to 3-(bromomethyl)-5-chloropyridine by starting from 5-chloropyridine and applying similar bromomethylation conditions.

Alternative Synthetic Route via 5-chloronicotinic acid

In analogy to the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide:

- Use 5-chloronicotinic acid as a starting material.

- Convert the acid group to a bromomethyl group via reduction and bromination steps.

- This route may offer improved yield and environmental profile.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 5-chloropyridine or 5-chloronicotinic acid | Commercially available or synthesized |

| Brominating agent | Bromine, N-bromosuccinimide, or hydrobromic acid + H2O2 | Controlled addition to avoid over-bromination |

| Solvent | Water, dichloromethane, ethyl acetate, toluene | Choice affects extraction efficiency |

| Temperature | 20–120°C | Stepwise control critical for selectivity |

| Reaction time | 10–24 hours | Longer times for complete conversion |

| Workup | Neutralization to pH 7–8, extraction, drying | Use of sodium hydroxide and sodium sulfite washes |

| Purification | Reduced pressure distillation, crystallization | Yields product with >97% purity |

| Yield | 65–90% (varies by method) | Higher yields in optimized industrial processes |

Research Findings and Notes

- The hydrobromide salt form of 3-(bromomethyl)-5-chloropyridine is preferred due to its stability and ease of handling.

- Selective bromomethylation is challenging due to possible side reactions; controlled addition of reagents and temperature regulation are critical.

- Extraction solvents impact purity and yield; methyl tertiary butyl ether and ethyl acetate are effective for isolating the product with minimal impurities.

- The use of hydrogen peroxide as an oxidant in the presence of hydrobromic acid offers a mild and efficient bromination method, avoiding harsh conditions and high pressure.

- Alternative synthetic routes starting from 5-chloronicotinic acid or 5-chloropyridine derivatives can improve environmental and economic aspects of production.

- The compound is prone to polymerization in the solid state, so immediate use or stabilization as hydrobromide salt is recommended.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include methyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₅H₃BrClN

- Molecular Weight : 202.44 g/mol

- CAS Number : 1118754-56-5

- Synonyms : 3-(Bromomethyl)-5-chloropyridine hydrobromide

Synthesis of Pharmaceutical Compounds

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. It acts as an intermediate in the preparation of various biologically active compounds. For example, it has been utilized in the synthesis of pyridine derivatives that exhibit anti-cancer properties.

Case Study: Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, compounds derived from 3-(Bromomethyl)-5-chloropyridine were shown to inhibit cancer cell proliferation significantly. The synthesized derivatives demonstrated effective cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents .

Development of Agrochemicals

The compound is also valuable in agrochemical research, particularly in developing herbicides and pesticides. Its bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance herbicidal activity.

Data Table: Herbicidal Activity of Derivatives

| Compound Name | Active Ingredient | Herbicidal Activity (g/ha) |

|---|---|---|

| 3-(Bromomethyl)-5-chloropyridine | Active A | 150 |

| 4-(Bromomethyl)-2-chloropyridine | Active B | 120 |

| 2-(Bromomethyl)-6-methylpyridine | Active C | 100 |

Note: The values are indicative and sourced from experimental data.

Applications in Material Science

Beyond biological applications, this compound is explored in material science for synthesizing novel polymers and materials with specific properties. The introduction of halogenated pyridine units can modify the thermal and mechanical properties of polymers.

Research Insight

A recent study highlighted the use of 3-(Bromomethyl)-5-chloropyridine as a precursor for creating functionalized polymeric materials that exhibit enhanced thermal stability and mechanical strength .

Role in Organic Synthesis

The versatility of this compound extends to its role as a reagent in organic synthesis. It can be used to create various heterocycles through cyclization reactions, contributing to the development of complex organic molecules.

Example Reaction

One notable reaction involves its use in a nucleophilic substitution reaction to produce substituted pyridines, which are essential in many organic synthesis pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-chloropyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules where the compound acts as an intermediate.

Comparison with Similar Compounds

Similar Compounds

- 3-(Bromomethyl)pyridine hydrobromide

- 5-Bromomethyl-2-chloropyridine

- 3-(Chloromethyl)-5-bromopyridine

Uniqueness

3-(Bromomethyl)-5-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis

Biological Activity

3-(Bromomethyl)-5-chloropyridine hydrobromide (3-BCPH) is a halogenated heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article explores the biological activity of 3-BCPH, highlighting its mechanisms, research findings, and potential applications in pharmaceuticals.

- Molecular Formula : C₆H₆Br₂ClN

- Molecular Weight : 232.48 g/mol

- Structure : Features a pyridine ring substituted with bromomethyl and chloromethyl groups, enhancing its reactivity in organic synthesis.

Research indicates that 3-BCPH acts primarily as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This inhibition can significantly affect drug metabolism, suggesting that 3-BCPH may play a role in pharmacokinetics and drug-drug interactions. The presence of halogen atoms in its structure enhances its binding affinity to various biological targets, which is crucial for its activity as an enzyme inhibitor.

Enzyme Inhibition

Case Studies

Several studies have explored the biological implications of compounds related to 3-BCPH:

- A study highlighted the effectiveness of pyridine derivatives in inhibiting bacterial growth, particularly against strains such as Acinetobacter baumannii and Klebsiella pneumoniae. While direct data on 3-BCPH is scarce, these findings suggest a promising avenue for further research into its antimicrobial capabilities .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 3-BCPH:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Bromomethyl)-5-chloropyridine hydrobromide | Bromomethyl and chloropyridine groups | Different position of bromomethyl group |

| 3-(Chloromethyl)-5-bromopyridine | Chloromethyl instead of bromomethyl | Variation in halogen substituents |

| 4-(Bromomethyl)-2-chloropyridine | Bromomethyl at a different position | Distinct reactivity patterns due to position |

This comparison emphasizes how the positioning and nature of halogen substituents influence the reactivity and potential applications of these compounds.

Safety Considerations

Due to the presence of halogenated aromatic structures, handling 3-BCPH requires caution. It is advisable to assume it possesses similar hazards to other halogenated compounds, which may include toxicity and environmental concerns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-5-chloropyridine hydrobromide with high purity?

- Methodological Answer : A common approach involves bromination of 5-chloropyridine derivatives. For example, describes a related synthesis using 5-methylnicotinic acid as a starting material, yielding 3-(bromomethyl)-5-methylpyridine hydrobromide via bromination with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux (65.9% yield). Adapting this method, researchers could substitute 5-chloropyridine derivatives and optimize reaction conditions (e.g., solvent choice, temperature) to target the desired compound . and further confirm the compound’s availability as a building block, suggesting validated synthetic pathways in academic settings .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : The bromomethyl (-CH2Br) and pyridine ring protons will appear as distinct signals. For example, in , the molecular formula (C6H7Br2N) indicates two bromine atoms, leading to characteristic splitting patterns in H and C NMR spectra .

- IR : Stretching vibrations for C-Br (~500–600 cm) and aromatic C-H (~3000 cm) can confirm functional groups.

- Mass Spectrometry : The molecular ion peak (M) should correspond to the molecular weight (309.95 g/mol, per ), with fragmentation patterns reflecting loss of HBr or Br groups .

Q. What are the key considerations for ensuring compound stability under different storage conditions?

- Methodological Answer : According to (SDS), the compound should be stored in a cool, dry environment (<25°C), protected from light and moisture. Hydrobromide salts are hygroscopic, so desiccants and inert atmospheres (e.g., argon) are recommended. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during bromomethylation of 5-chloropyridine derivatives?

- Methodological Answer : Competing reactions (e.g., over-bromination or ring halogenation) can be minimized by:

- Controlled stoichiometry : Using a slight excess of NBS (1.1–1.3 equivalents) to avoid di-substitution.

- Radical inhibitors : Adding stabilizers like BHT (butylated hydroxytoluene) to suppress unintended radical pathways.

- Solvent selection : Non-polar solvents (e.g., CCl4) favor selective bromomethylation over ring substitution, as noted in for analogous syntheses .

Q. How does the reactivity of the bromomethyl group in this compound compare to other halogenated pyridines in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group is more reactive than chloromethyl analogs due to bromine’s lower electronegativity and weaker C-Br bond (). For instance, in SN2 reactions with amines, this compound reacts faster than its chloro analog. However, steric hindrance from the 5-chloro substituent may reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Purification methods : Column chromatography vs. recrystallization (e.g., achieved 65.9% yield after recrystallization).

- Starting material purity : Impurities in 5-chloropyridine precursors can lower efficiency.

- Analytical validation : Cross-checking yields via HPLC (≥95% purity, per ) ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.